

A Technical Retrospective: The Historical Clinical Trial Data of Roquinimex in Oncology

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Compound of Interest

Compound Name: Roquinimex

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Introduction

Roquinimex (also known as Linomide) is a quinoline-3-carboxamide derivative that emerged as an immunomodulatory agent with potential applications in oncology. Its mechanism of action was primarily attributed to the stimulation of natural killer (NK) cell activity and the modulation of cytokine production.^[1] Although its development for cancer indications was ultimately halted due to toxicity concerns, a review of its historical clinical trial data provides valuable insights for the drug development community. This technical guide synthesizes the available quantitative data and experimental protocols from early clinical investigations of **Roquinimex** in cancer patients.

Core Clinical Trial Data

The clinical investigation of **Roquinimex** in cancer was limited, with available data primarily stemming from a pilot study and a feasibility study conducted in the 1990s. These early trials focused on establishing the safety, pharmacokinetics, and immunomodulatory effects of the drug in patients with various malignancies.

Table 1: Summary of Roquinimex Clinical Trials in Oncology

Study Identifier	Phase	Patient Population	N	Dosage	Key Outcomes	Reference
Bergh et al., 1997	Pilot	Various advanced malignancies	13	Dose-escalation: 0.05 mg/kg to 0.6 mg/kg daily	Increased NK cells, activated T-cells, and monocytes. Manageable, non-hematological toxicity.	[1]
Hersey et al., 1997	Feasibility	Advanced malignant melanoma or renal cell carcinoma	31	5 mg or 10 mg daily, in combination with alpha-interferon	1 Complete Response (renal cell carcinoma), 6 Stable Disease. Poorly tolerated in combination.	[2]

In-Depth Trial Analysis

Pilot Study in Various Malignancies (Bergh et al., 1997)

This initial pilot study aimed to assess the safety, immunology, and pharmacokinetics of **Roquinimex** in a small cohort of patients with diverse advanced cancers.

Table 2: Pharmacokinetic and Immunological Parameters from the Pilot Study of **Roquinimex**

Parameter	Value	Notes
Pharmacokinetics (at 0.2 mg/kg)		
Cmax	4.0 µmol/L	Maximum plasma concentration.[1]
tmax	1.2 hours	Time to reach maximum plasma concentration.[1]
Elimination Half-life	42 hours	[1]
Immunological Effects		
Natural Killer (NK) Cells	Increased phenotypic numbers	Compared to pretreatment values.[1]
Activated T-cells (DR+CD4+)	Increased numbers	Compared to pretreatment values.[1]
Monocytes	Increased numbers	Compared to pretreatment values.[1]

Table 3: Reported Adverse Events in the Pilot Study of **Roquinimex**

Adverse Event	Severity	Frequency
Musculoskeletal discomfort	Not specified	Dominant side effect.[1]
Nausea	Not specified	Dominant side effect.[1]
Pain	Not specified	Dominant side effect.[1]
Hematological Toxicity	Not significant	[1]
Biochemical Toxicity	Not significant	[1]

- Patient Population: 13 patients with various malignant disorders and a performance status of 0-3.[1]
- Study Design: A dose-escalation pilot study.[1]

- Treatment Regimen: **Roquinimex** was administered orally at increasing doses, from 0.05 mg/kg to 0.6 mg/kg.[1]
- Assessments:
 - Safety: Monitored for clinical side effects, hematological, and biochemical toxicity.[1]
 - Pharmacokinetics: Plasma concentrations of **Roquinimex** were determined at the 0.2 mg/kg dose level.[1]
 - Immunology: Phenotypic analysis of NK cells, activated T-cells, and monocytes was performed and compared to pretreatment values.[1]

Feasibility Study in Melanoma and Renal Carcinoma (Hersey et al., 1997)

This study explored the combination of **Roquinimex** with alpha-interferon, another immunomodulatory agent, in patients with advanced melanoma or renal cell carcinoma.

Table 4: Efficacy and Hematological Changes in the Feasibility Study of **Roquinimex** and Alpha-Interferon

Parameter	Value	Notes
Efficacy (N=22 evaluable)		
Complete Response	1 patient	Metastatic renal cell carcinoma.[2]
Stable Disease	6 patients	[2]
Hematological Effects (Roquinimex alone)		
White Blood Cells	Significant increase	In the first 2 weeks of treatment.[2]
Neutrophils	Significant increase	In the first 2 weeks of treatment.[2]
Platelets	Significant increase	In the first 2 weeks of treatment.[2]
Immunological Effects (Roquinimex alone)		
Activated T-helper cells (CD4+DR+)	Transient, significant decrease	After 2 weeks of 5 mg Roquinimex.[2]
NK cell number and activity	No changes observed	[2]

Table 5: Reported Adverse Events in the Feasibility Study

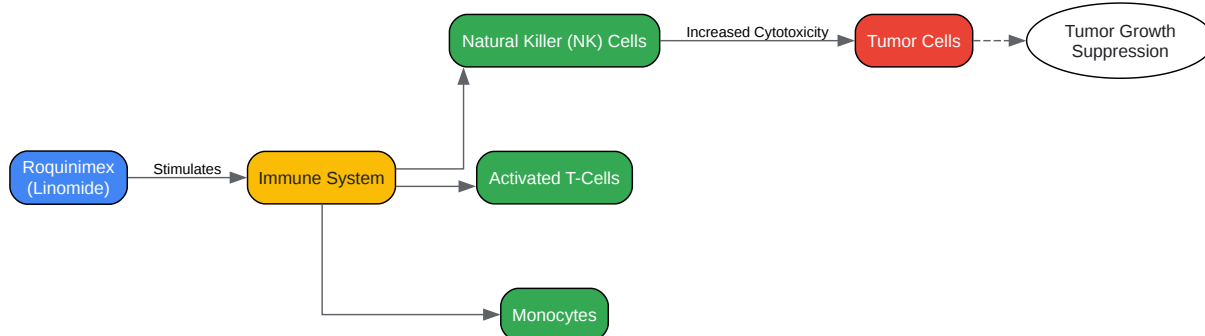
Adverse Event	Frequency	Notes
Nausea	Commonly reported	[2]
Vomiting	Commonly reported	[2]
Somnolence	Commonly reported	[2]
Myalgia	Commonly reported	[2]
Treatment Withdrawal	10 patients due to adverse events	4 other patients had adverse events as a contributing factor to withdrawal. [2]

- Patient Population: 31 patients with advanced renal carcinoma or malignant melanoma.[\[2\]](#)
- Study Design: A feasibility study of combination therapy.[\[2\]](#)
- Treatment Regimen:
 - **Roquinimex** was administered orally at 5 mg or 10 mg daily for 2 weeks.[\[2\]](#)
 - Alpha-interferon was then added at a starting dose of 3 MU subcutaneously three times weekly, with escalation up to 12 MU per week if tolerated.[\[2\]](#)
- Assessments:
 - Safety: Monitored for adverse events.[\[2\]](#)
 - Efficacy: Tumor response was evaluated in 22 patients.[\[2\]](#)
 - Immunology: White cell phenotype and function were measured in 19 patients.[\[2\]](#)

Signaling Pathways and Experimental Workflows

Mechanism of Action of Roquinimex

Roquinimex's primary mechanism of action in the context of cancer was believed to be its immunomodulatory effects, particularly the enhancement of NK cell activity.

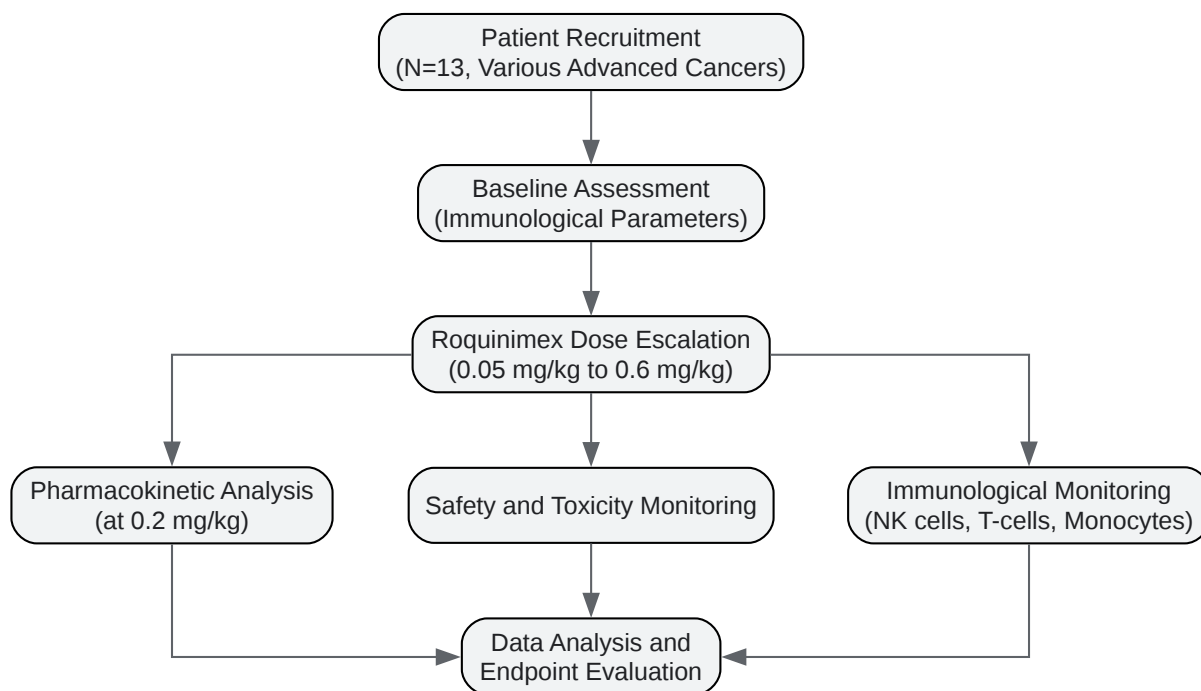


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Caption: Proposed immunomodulatory mechanism of **Roquinimex** in cancer.

Experimental Workflow for the Pilot Study

The pilot study followed a classical dose-escalation design to establish the safety and biological activity of **Roquinimex**.



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Caption: Experimental workflow of the pilot clinical study of **Roquinimex**.

Conclusion

The historical clinical trial data for **Roquinimex** in oncology are limited but provide a snapshot of an early immunomodulatory agent's journey in cancer therapy. The pilot and feasibility studies demonstrated that **Roquinimex** could stimulate certain arms of the immune system and had a manageable safety profile when used as a monotherapy at the tested doses.[1] However, in combination with alpha-interferon, it was poorly tolerated.[2] The modest clinical activity observed, with one complete response in renal cell carcinoma, suggested a potential, albeit limited, therapeutic effect.[2] Ultimately, the development of **Roquinimex** was halted due to unacceptable cardiovascular toxicity in trials for other indications, a critical reminder of the importance of comprehensive long-term safety evaluation in drug development. The insights gained from these early studies, particularly regarding the challenges of immunotherapy and

combination strategies, remain relevant for the development of novel cancer therapeutics today.

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